molecular formula C9H15NO4 B6275779 2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid CAS No. 2763751-09-1

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid

Cat. No.: B6275779
CAS No.: 2763751-09-1
M. Wt: 201.2
InChI Key:
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Description

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound with the molecular formula C9H15NO4. It features an oxetane ring, which is a four-membered cyclic ether, and a tert-butylcarbamoyl group attached to the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor molecule. For instance, the reaction of tert-butyl isocyanate with an appropriate oxetane precursor under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Oxetane-2-carboxylic acid: Lacks the tert-butylcarbamoyl group, resulting in different reactivity and applications.

    tert-Butyl oxirane-2-carboxylate: Similar structure but with an oxirane ring instead of an oxetane ring.

    tert-Butyl carbamate: Contains the tert-butylcarbamoyl group but lacks the oxetane ring

Uniqueness

2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid is unique due to the presence of both the oxetane ring and the tert-butylcarbamoyl group. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in synthetic and medicinal chemistry .

Properties

CAS No.

2763751-09-1

Molecular Formula

C9H15NO4

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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